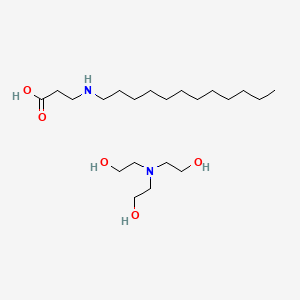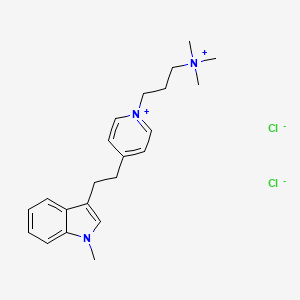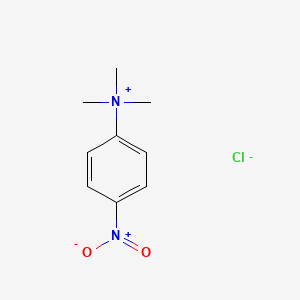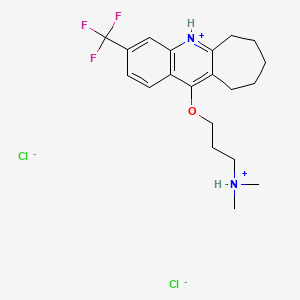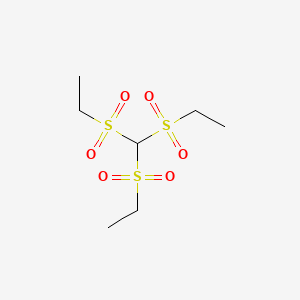
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics . The compound is characterized by the presence of a diphenylacetyl group, which contributes to its distinct reactivity and applications.
Preparation Methods
The synthesis of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves several steps, typically starting with the preparation of diphenylacetyl chloride. This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like chloroform or DMSO and may require specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
Diphenylacetyl chloride: Shares the diphenylacetyl group but differs in its overall structure and reactivity.
2-(2,2-Diphenylacetyl)oxybutyl-diethylazanium;chloride: Similar in structure but with variations in the carbon chain length and functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Properties
CAS No. |
13426-08-9 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-13-21(24(5-2)6-3)18-26-23(25)22(19-14-9-7-10-15-19)20-16-11-8-12-17-20;/h7-12,14-17,21-22H,4-6,13,18H2,1-3H3;1H |
InChI Key |
IVZNBKITKIPPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



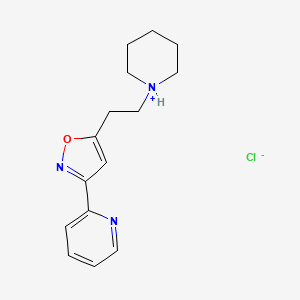
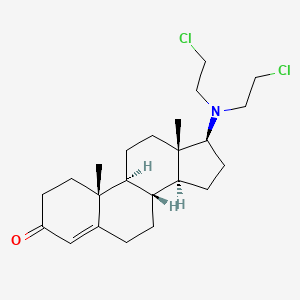

![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
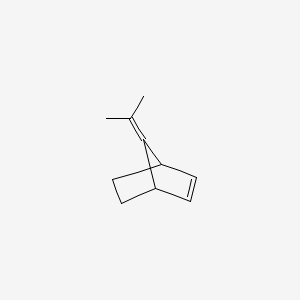
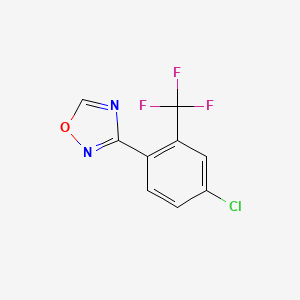
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
